1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
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Overview
Description
1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-chloropropanol in the presence of a base such as potassium carbonate.
Cyclohexyloxy Substitution: The final step involves the substitution of the hydroxyl group with a cyclohexyloxy group using cyclohexanol and a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyloxy-3-(1H-benzoimidazol-1-yl)-propan-2-ol
- 1-Cyclohexyloxy-3-(2-chloro-benzoimidazol-1-yl)-propan-2-ol
Uniqueness
1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is unique due to the presence of the 2-methyl group on the benzimidazole ring, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-18-16-9-5-6-10-17(16)19(13)11-14(20)12-21-15-7-3-2-4-8-15/h5-6,9-10,14-15,20H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNHGWLKNSOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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